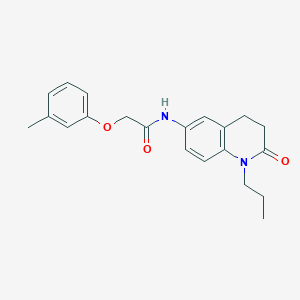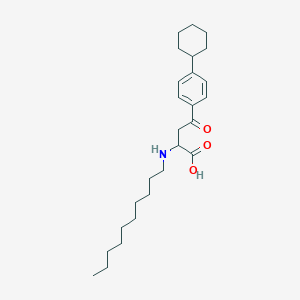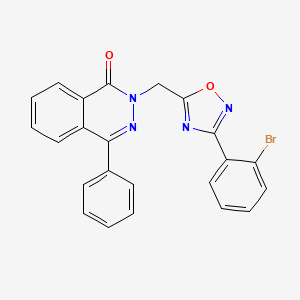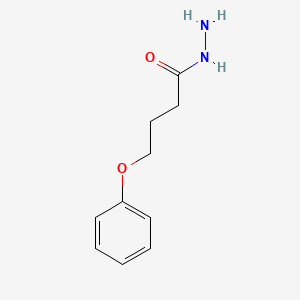
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as OP-TOM, and it has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Structural Insights and Chemical Properties
Research into the structural aspects and properties of related quinoline derivatives highlights the significance of their molecular frameworks in forming complexes and exhibiting unique fluorescence characteristics. For instance, the study of amide-containing isoquinoline derivatives reveals their ability to form gels or crystalline solids upon treatment with various mineral acids, showcasing the impact of molecular structure on physical state and reactivity (Karmakar, Sarma, & Baruah, 2007). The formation of host–guest complexes with enhanced fluorescence emission underlines the potential of such compounds in material science and sensor development.
Antiproliferative Activities
The antiproliferative properties of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives against various human cancer cell lines demonstrate the therapeutic potential of quinoline derivatives in cancer treatment. Specifically, certain compounds have shown significant activity against nasopharyngeal carcinoma, indicating their promise as anticancer agents with specific cytotoxicity profiles (Chen et al., 2013).
Antimalarial and Antituberculosis Potential
Quinoline derivatives also exhibit promising antimalarial and antituberculosis activities. The synthesis and evaluation of tebuquine-related compounds have led to the discovery of compounds with excellent activity against resistant strains of malaria and tuberculosis, showcasing the potential for developing new therapeutic agents against these infectious diseases (Werbel et al., 1986). Moreover, zinc complexes of hydrazone derivatives bearing a quinoline nucleus have been identified as effective anti-tubercular agents, highlighting the role of metal coordination in enhancing biological activity (Mandewale et al., 2016).
Neuroprotection and Antiviral Effects
Further research into anilidoquinoline derivatives has uncovered their therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. These compounds exhibit significant antiviral and antiapoptotic effects, offering a new avenue for the treatment of viral encephalitis (Ghosh et al., 2008). This underscores the versatility of quinoline derivatives in addressing a range of medical challenges, from infectious diseases to cancer and neurological disorders.
Molecular Sensing and Fluorescence
Quinoline-based fluorescent sensors demonstrate high selectivity and sensitivity towards specific metal ions, such as cadmium, offering potential applications in environmental monitoring and bioimaging. The ability to distinguish between similar ions through different sensing mechanisms further emphasizes the utility of quinoline derivatives in analytical chemistry (Zhou et al., 2012).
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-11-23-19-9-8-17(13-16(19)7-10-21(23)25)22-20(24)14-26-18-6-4-5-15(2)12-18/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZSMTAJQJSBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]-6-(hydroxymethyl)-4,5-bis(oxidanyl)oxan-3-yl]ethanamide](/img/no-structure.png)





![7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2700295.png)


![(E)-3-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2700301.png)
![N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2700302.png)
![5-(2-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2700304.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2700308.png)
